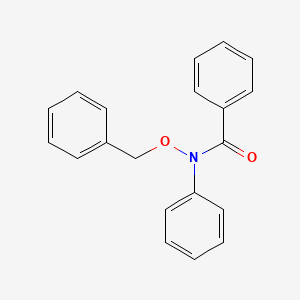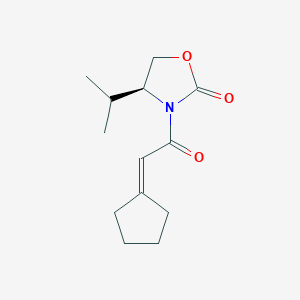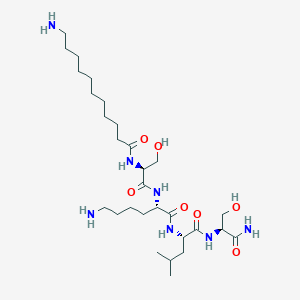
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide is a complex peptide compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an 11-aminoundecanoyl group attached to a sequence of amino acids: L-serine, L-lysine, L-leucine, and L-serinamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves multiple steps, starting with the preparation of 11-aminoundecanoic acid. This precursor can be synthesized from vernolic acid through a series of reactions, including saponification, hydrogenation, oxidation, and catalytic reduction . The resulting 11-aminoundecanoic acid is then coupled with the amino acids L-serine, L-lysine, L-leucine, and L-serinamide using peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of complex peptides, including this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield corresponding oxides, while reduction may result in modified functional groups.
Aplicaciones Científicas De Investigación
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a model peptide for studying protein interactions and functions.
Medicine: The compound has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: It can be used in the production of specialized materials, such as biopolymers and organogelators.
Mecanismo De Acción
The mechanism of action of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound’s amino acid sequence allows it to bind to proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide include other peptide-based molecules with similar amino acid sequences or functional groups. Examples include:
- N-(11-Aminoundecanoyl)-L-seryl-N-(2-cyclohexylethyl)-L-lysinamide
- N-(11-Aminoundecanoyl)-L-seryl-N-(3-cyclohexylpropyl)-L-lysinamide
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the 11-aminoundecanoyl group
Propiedades
Número CAS |
190732-18-4 |
|---|---|
Fórmula molecular |
C29H57N7O7 |
Peso molecular |
615.8 g/mol |
Nombre IUPAC |
11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide |
InChI |
InChI=1S/C29H57N7O7/c1-20(2)17-22(28(42)36-23(18-37)26(32)40)35-27(41)21(13-10-12-16-31)34-29(43)24(19-38)33-25(39)14-9-7-5-3-4-6-8-11-15-30/h20-24,37-38H,3-19,30-31H2,1-2H3,(H2,32,40)(H,33,39)(H,34,43)(H,35,41)(H,36,42)/t21-,22-,23-,24-/m0/s1 |
Clave InChI |
NYJZEDMFLXXNRP-ZJZGAYNASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CCCCCCCCCCN |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


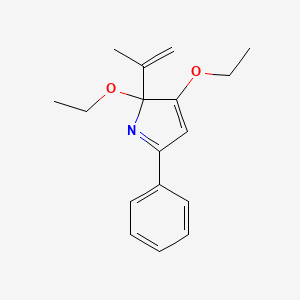
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
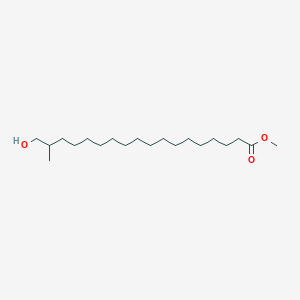
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)

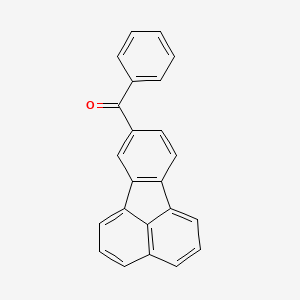


![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)

![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
